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DNA gyrase is an essential bacterial enzyme, a type IIA topoisomerase, that introduces negative supercoils
into DNA. Its absence in humans makes it an excellent antibacterial target [1] [2]. The active enzyme is an

A2B2 heterotetramer composed of two GyrA and two GyrB subunits [3] [4].

The table below summarizes the core functions and the points of inhibition for this enzyme.

Inhibition
Aspect Description Point &
Examples
Core Introduces negative supercoils into DNA in an ATP-dependent N/A
Function manner to manage DNA topology and facilitate
replication/transcription [1] [3] [2].
Catalytic Follows a "two-gate mechanism" involving a DNA segment (G- N/A

Mechanism segment) cleavage and another segment (T-segment) passage
through three gated interfaces (N-gate, DNA-gate, C-gate) [2] [5].

| Primary Inhibition Strategies | 1. Catalytic Inhibitors: Block enzyme activity (e.g., Novobiocin inhibits
ATPase activity). 2. Gyrase Poisons: Stabilize the covalent enzyme-DNA 'cleavage complex’, leading to

double-strand breaks (e.g., Fluoroquinolones like Ciprofloxacin) [2]. | N/A |
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The following diagram illustrates the supercoiling cycle and the key points where different classes of

inhibitors, such as fluoroquinolones and novobiocin, act upon the enzyme.

Inhibitor: Simocyclinone
Prevents DNA binding

[Start: Relaxed DNA)

1. DNA Binding & Wrapping Inhibitor: Novobiocin
(G-segment bound, T-segment captured) Binds GyrB, blocks ATPase activity

2. ATP Binding & N-gate Closure Inhibitor: Fluoroquinolones (e.g., Ciprofloxacin)
(T-segment trapped) Bind cleavage complex, prevent religation

3. Double-Strand Cleavage
(G-segment cleaved, DNA gate opens)

Y

4. T-segment Passage & Gate Opening
(T-segment passed through DNA & C-gates)

A\

5. DNA Religation & Reset
(G-segment resealed, N-gate opens)

Click to download full resolution via product page

DNA gyrase supercoiling cycle and inhibitor targets.
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Established Methods for Target Engagement Studies

While data for DNA Gyrase-IN-3 is unavailable, the following methodologies are standard for
demonstrating target engagement and mechanism of action for gyrase inhibitors. These can be directly

applied to study any novel compound.

The table below outlines key experimental protocols used in this field.

Method Key Measured Outputs Interpretation & Significance

| Enzymatic Activity Assays | * Supercoiling of relaxed DNA plasmid. ¢ Relaxation of supercoiled DNA
(ATP-independent). * Decatenation of kinetoplast DNA [4]. | A reduction in activity indicates functional
inhibition. The specific activity affected (e.g., supercoiling vs. relaxation) helps identify the mechanism. | |
DNA Cleavage Complex Stabilization | « Quantification of linear DNA formed via gel electrophoresis. *
Often performed in the presence of SDS to trap the complex [2] [5]. | An increase in cleaved DNA indicates a
"poison" mechanism (like fluoroquinolones), which is often more bactericidal. | | ATPase Activity Assay | *
Rate of ATP hydrolysis (e.g., using coupled enzyme systems or radiolabeled ATP) [4]. | Inhibition points to a
compound targeting the GyrB subunit's ATPase domain, a catalytic inhibition strategy (like novobiocin). | |
Structural Analysis (Cryo-EM/X-ray) | * High-resolution 3D structure of compound bound to gyrase-DNA
complex [6]. | Provides definitive proof of binding and reveals the exact molecular interactions and binding
site (allosteric vs. active site). | | Antibacterial Activity & Resistance | * Minimum Inhibitory Concentration
(MIC). * Sequencing of resistant mutant genes (e.g., QRDR in gyrA/gyrB) [2]. | Whole-cell activity and

mutations in the target gene are strong in vivo evidence for specific engagement. |

A Modern Case Study: LEI-800

A recent publication highlights the discovery of LEI-800, an isoquinoline sulfonamide identified as an
allosteric inhibitor of E. coli DNA gyrase [6]. This case perfectly illustrates the application of the above

methodologies:

e Target Identification: Resistance mutations in gyrA (GyrA T163l) pointed to gyrase as the target [6].
e Structural Evidence: A cryo-EM structure (PDB: 8QQI) showed LEI-800 binds a hydrophobic
allosteric pocket in the GyrA subunit, distinct from the fluoroquinolone binding site [6].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s12890592?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7039563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189412/
https://elifesciences.org/articles/86722
https://pmc.ncbi.nlm.nih.gov/articles/PMC7039563/
https://www.rcsb.org/structure/8QQI
https://pmc.ncbi.nlm.nih.gov/articles/PMC3189412/
https://www.rcsb.org/structure/8QQI
https://www.rcsb.org/structure/8QQI
https://www.rcsb.org/structure/8QQI
https://www.smolecule.com/products/s12890592?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Functional Profile: It exhibits antibacterial activity against fluoroquinolone-resistant bacteria,
confirming a different MoA [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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